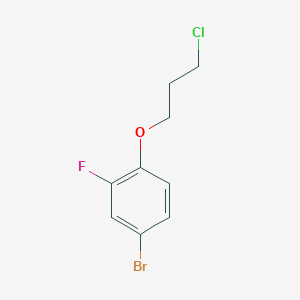

4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a propoxy group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorophenol and 3-chloropropyl bromide.

Etherification Reaction: The key step in the synthesis is the etherification reaction, where 4-bromo-2-fluorophenol is reacted with 3-chloropropyl bromide in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the formation of the ether linkage.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated purification systems can streamline the isolation and purification process, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The presence of halogen atoms (bromine and chlorine) makes the compound susceptible to nucleophilic substitution reactions. Common nucleophiles such as amines, thiols, and alkoxides can replace the halogen atoms under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of aldehydes, ketones, or carboxylic acids.

Reduction: Reduction reactions can target the halogen atoms or the aromatic ring, resulting in the formation of dehalogenated or hydrogenated products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures (50-80°C).

Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.

Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

Reduction: Formation of dehalogenated or hydrogenated products.

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene has several scientific research applications, including:

Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique halogenated structure can enhance the bioactivity and pharmacokinetic properties of drug candidates.

Material Science: The compound can be used in the development of advanced materials, such as liquid crystals, polymers, and organic semiconductors. Its halogenated aromatic structure can impart desirable electronic and optical properties to these materials.

Chemical Biology: The compound can be employed as a probe or ligand in chemical biology studies to investigate biological pathways and molecular interactions. Its halogenated structure can facilitate the incorporation of radiolabels for imaging and diagnostic applications.

Industrial Chemistry: The compound can be utilized as an intermediate in the synthesis of agrochemicals, dyes, and specialty chemicals. Its reactivity and versatility make it a valuable component in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene depends on its specific application and target. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The halogen atoms can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions. In material science, the compound’s electronic and optical properties can be attributed to the conjugated aromatic system and the presence of halogen atoms, which influence the molecular orbitals and energy levels.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene can be compared with other halogenated aromatic ethers, such as:

4-Bromo-1-(3-chloropropoxy)-2-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine. The presence of chlorine can affect the compound’s reactivity and properties.

4-Bromo-1-(3-chloropropoxy)-2-iodobenzene: Similar structure but with an iodine atom instead of fluorine. The presence of iodine can enhance the compound’s reactivity due to the larger atomic size and lower bond dissociation energy.

4-Bromo-1-(3-chloropropoxy)-2-methylbenzene: Similar structure but with a methyl group instead of fluorine. The presence of a methyl group can influence the compound’s steric and electronic properties.

The uniqueness of this compound lies in the combination of bromine, chlorine, and fluorine atoms, which impart distinct chemical properties and reactivity. The presence of fluorine can enhance the compound’s stability, lipophilicity, and bioactivity, making it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, focusing on toxicity, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C₁₅H₁₄BrClF

- Molecular Weight : 319.63 g/mol

- Structure : The compound features a bromine atom, a chlorine atom, and a fluorine atom attached to a benzene ring, with a propoxy group influencing its reactivity and biological interactions.

Toxicological Profile

The toxicity of this compound has been evaluated through various studies. Key findings include:

- Acute Toxicity : In studies involving rats, the median lethal dose (LD50) was determined to be approximately 2,700 mg/kg when administered orally. Symptoms observed included tremors, weight loss, and respiratory distress at higher concentrations .

- Inhalation Studies : Exposure to high concentrations (≥14,000 mg/m³) resulted in significant adverse effects such as lethargy and tremors. The median lethal concentration (LC50) was reported at 18,000 mg/m³ .

Table 1: Summary of Toxicological Data

| Endpoint | Value | Methodology |

|---|---|---|

| Oral LD50 | 2,700 mg/kg | Gavage in corn oil |

| Inhalation LC50 | 18,000 mg/m³ | Whole-body exposure |

| Observed Symptoms | Tremors, weight loss | Clinical observation |

Biological Activity

Research indicates that this compound exhibits various biological activities which may have implications for drug development.

Antitumor Activity

Recent studies have investigated the compound's potential as an anticancer agent. For instance:

- Mechanism of Action : The compound has shown promise in inhibiting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. It acts on pathways similar to those targeted by established anticancer drugs like gefitinib .

- In Vitro Studies : In vitro assays demonstrated that the compound could significantly reduce cell viability in certain cancer types, suggesting its potential as a therapeutic agent .

Case Studies

A study published in Pharmaceutical Research evaluated a series of compounds related to this compound for their antitumor properties. The findings indicated:

- Enhanced Efficacy : Modifications to the molecular structure led to improved potency against human cancer cell lines compared to unmodified analogs.

Environmental Impact

The environmental persistence of halogenated compounds like this compound raises concerns regarding bioaccumulation and ecological toxicity. Studies suggest that such compounds can disrupt endocrine functions in wildlife .

Eigenschaften

IUPAC Name |

4-bromo-1-(3-chloropropoxy)-2-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClFO/c10-7-2-3-9(8(12)6-7)13-5-1-4-11/h2-3,6H,1,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBJQCMHFQLWNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)OCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181807-91-0 |

Source

|

| Record name | 4-bromo-1-(3-chloropropoxy)-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.